molecular formula C35H35F3NO7PS B8203778 N-[10,16-bis(4-methoxyphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide

N-[10,16-bis(4-methoxyphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide

Número de catálogo: B8203778
Peso molecular: 701.7 g/mol
Clave InChI: QGQUSTOSGWGLPY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

®-N-(2,6-Bis(4-methoxyphenyl)-4-oxido-7a,8,9,10,11,11a,12,13,14,15-decahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin core, which is a bicyclic structure containing phosphorus, oxygen, and carbon atoms. The presence of methoxyphenyl groups and a trifluoromethanesulfonamide moiety further enhances its chemical reactivity and potential utility in research and industry.

Propiedades

IUPAC Name

N-[10,16-bis(4-methoxyphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H35F3NO7PS/c1-43-25-15-11-21(12-16-25)29-19-23-7-3-5-9-27(23)31-32-28-10-6-4-8-24(28)20-30(22-13-17-26(44-2)18-14-22)34(32)46-47(40,45-33(29)31)39-48(41,42)35(36,37)38/h11-20,23,27H,3-10H2,1-2H3,(H,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQUSTOSGWGLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3CCCCC3C4=C2OP(=O)(OC5=C(C=C6CCCCC6=C45)C7=CC=C(C=C7)OC)NS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H35F3NO7PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

701.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(2,6-Bis(4-methoxyphenyl)-4-oxido-7a,8,9,10,11,11a,12,13,14,15-decahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide typically involves multiple steps, starting with the preparation of the dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin core. This core can be synthesized through a series of cyclization reactions involving naphthalene derivatives and phosphorus-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing catalysts to enhance reaction rates. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process .

Análisis De Reacciones Químicas

Types of Reactions

®-N-(2,6-Bis(4-methoxyphenyl)-4-oxido-7a,8,9,10,11,11a,12,13,14,15-decahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Aplicaciones Científicas De Investigación

®-N-(2,6-Bis(4-methoxyphenyl)-4-oxido-7a,8,9,10,11,11a,12,13,14,15-decahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of ®-N-(2,6-Bis(4-methoxyphenyl)-4-oxido-7a,8,9,10,11,11a,12,13,14,15-decahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethanesulfonamide moiety enhances its binding affinity and selectivity, while the dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin core provides structural stability .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

What sets ®-N-(2,6-Bis(4-methoxyphenyl)-4-oxido-7a,8,9,10,11,11a,12,13,14,15-decahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide apart from similar compounds is its unique combination of structural features, including the trifluoromethanesulfonamide moiety and the specific stereochemistry of the dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin core.

Actividad Biológica

N-[10,16-bis(4-methoxyphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide (hereafter referred to as Compound A) is a complex organic compound notable for its intricate molecular structure and diverse biological activities. This compound belongs to a class of phosphor-containing compounds and exhibits potential therapeutic applications due to its unique chemical properties.

Structural Characteristics

Compound A features:

  • Pentacyclic Framework : The core structure includes multiple aromatic rings and a phosphorus atom.
  • Functional Groups : The presence of methoxy groups and trifluoromethanesulfonamide enhances its reactivity and biological interactions.

Biological Activities

The biological activities of Compound A are diverse and include:

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Compound A may interact with specific molecular targets such as enzymes or receptors involved in cancer cell proliferation and survival.
  • Case Studies : In vitro studies have shown that modifications in the phosphorous moiety can enhance cytotoxic effects against various cancer cell lines.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity:

  • Testing Methodology : Disc diffusion and broth microdilution methods have been employed to assess the efficacy against bacterial strains.
  • Findings : Preliminary results suggest that Compound A exhibits inhibitory effects against certain Gram-positive bacteria.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored:

  • Targeted Enzymes : Studies have focused on phosphatases and kinases due to the presence of phosphorous in its structure.
  • Results : Enzyme assays indicate that Compound A can effectively modulate enzyme activity, potentially leading to therapeutic benefits in metabolic disorders.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of Compound A, a comparison with structurally similar compounds is presented:

Compound NameStructural FeaturesBiological Activity
Compound BSimilar phosphonamide structureAnticancer activity
Compound CContains dioxaphosphinane ringAntimicrobial properties
Compound DAromatic substitution patternsEnzyme inhibition

This table illustrates the unique pharmacological profile of Compound A compared to simpler analogs.

Synthesis and Modifications

The synthesis of Compound A typically involves multi-step synthetic routes:

  • Initial Formation : The precursor molecules are combined under controlled conditions to form the pentacyclic framework.
  • Functionalization : Subsequent reactions introduce methoxy groups and trifluoromethanesulfonamide functionalities.
  • Purification : High-performance liquid chromatography (HPLC) is often used to ensure purity.

The mechanism of action for Compound A is hypothesized based on its interaction with biological targets:

  • Binding Affinity : Studies assessing binding interactions reveal that the phosphorus atom plays a crucial role in modulating target protein functions.
  • Biochemical Pathways : The compound may influence various signaling pathways relevant to cell growth and apoptosis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.